2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol

Lipophilicity Drug-likeness Physicochemical profiling

2-(4-Phenyl-1H-pyrazol-1-yl)ethan-1-ol (CAS 53868-58-9), also named 2-(4-phenylpyrazol-1-yl)ethanol or 1-(2-hydroxyethyl)-4-phenyl-1H-pyrazole, is a heterocyclic building block belonging to the N-hydroxyethylpyrazole class, with molecular formula C₁₁H₁₂N₂O and molecular weight 188.23 g/mol. It features a 4-phenyl-substituted pyrazole core tethered to a primary alcohol via an ethylene spacer at the N1 position.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 53868-58-9
Cat. No. B2610559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol
CAS53868-58-9
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=C2)CCO
InChIInChI=1S/C11H12N2O/c14-7-6-13-9-11(8-12-13)10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2
InChIKeyVXBIFZUYCWNAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenyl-1H-pyrazol-1-yl)ethan-1-ol (CAS 53868-58-9): Physicochemical Profile and Procurement-Relevant Characteristics


2-(4-Phenyl-1H-pyrazol-1-yl)ethan-1-ol (CAS 53868-58-9), also named 2-(4-phenylpyrazol-1-yl)ethanol or 1-(2-hydroxyethyl)-4-phenyl-1H-pyrazole, is a heterocyclic building block belonging to the N-hydroxyethylpyrazole class, with molecular formula C₁₁H₁₂N₂O and molecular weight 188.23 g/mol . It features a 4-phenyl-substituted pyrazole core tethered to a primary alcohol via an ethylene spacer at the N1 position. Commercially, it is available at ≥98% purity (Chemscene Cat. No. CS-0364567), with recommended storage at 2–8°C in sealed, dry conditions . The compound carries GHS hazard statements H302-H315-H319-H335, requiring standard laboratory precautions . Its predicted physicochemical properties include a density of 1.13 ± 0.1 g/cm³, boiling point of 376.3 ± 35.0 °C, topological polar surface area (TPSA) of 38.05 Ų, a computed LogP of 1.54, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds .

Why Generic Substitution Fails for 2-(4-Phenyl-1H-pyrazol-1-yl)ethan-1-ol: Structural Uniqueness vs. In-Class Analogs


Simple in-class substitution with either the unsubstituted 2-(1H-pyrazol-1-yl)ethanol (CAS 6314-23-4, LogP −0.12) [1] or the non-hydroxylated 4-phenyl-1H-pyrazole (CAS 10199-68-5, LogP 2.08) [2] fails because neither analog simultaneously provides the 4-phenyl pharmacophore and the N1-hydroxyethyl derivatization handle. The target compound occupies a distinct lipophilicity window (LogP 1.54) that is approximately 1.7 log units more lipophilic than the unsubstituted analog yet ~0.5 log units less lipophilic than the bare 4-phenylpyrazole scaffold [1][2]. Furthermore, the regioisomer 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (CAS 956806-16-9, XLogP3 1.7) [3] differs both in connectivity (pyrazole N1 attached to phenyl rather than ethylene) and in LogP, making it chemically and pharmacokinetically non-interchangeable. These differences directly impact solubility, permeability, metabolic stability, and downstream synthetic utility, meaning procurement decisions cannot treat these compounds as functional equivalents.

Quantitative Differentiation Evidence for 2-(4-Phenyl-1H-pyrazol-1-yl)ethan-1-ol vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Intermediate Hydrophobicity vs. Unsubstituted and Non-Hydroxylated Analogs

The target compound exhibits a computed LogP of 1.54 , positioning it between the highly hydrophilic 2-(1H-pyrazol-1-yl)ethanol (LogP −0.12) [1] and the more lipophilic 4-phenyl-1H-pyrazole scaffold (LogP 2.08) [2]. This 1.66-log-unit increase over the unsubstituted analog enhances membrane permeability potential while the 0.54-log-unit decrease relative to the bare scaffold improves aqueous solubility, placing the compound within the optimal LogP range (1–3) for orally bioavailable drug-like molecules.

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: Connectivity-Dependent LogP Shift vs. 1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

The target compound (LogP 1.54) and its regioisomer 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (CAS 956806-16-9, XLogP3 1.7) [1] share identical molecular formula (C₁₁H₁₂N₂O) and molecular weight (188.23) but differ in connectivity: the target attaches the pyrazole N1 to the ethylene spacer, whereas the regioisomer attaches the pyrazole N1 directly to the phenyl ring with the ethanol group on the phenyl α-carbon. This connectivity difference produces a measurable ΔLogP of approximately +0.16 units for the regioisomer, indicating subtly higher lipophilicity that may affect partitioning behavior. Additionally, the target compound's primary alcohol offers distinct reactivity (e.g., oxidation to aldehyde/carboxylic acid, esterification, etherification) compared to the regioisomer's secondary benzylic alcohol.

Regioisomerism Pharmacokinetics Molecular design

Class-Level Kinase Inhibitory Potential: 4-Phenylpyrazole Pharmacophore Activity Range

Although direct biological data for the target compound are not publicly available, the 4-phenylpyrazole pharmacophore embedded in its structure is a validated kinase inhibitor scaffold. BRENDA enzyme database entries report that 4-phenyl substituted pyrazole derivatives inhibit TGF-β receptor I kinase (EC 2.7.11.30) with IC₅₀ values ranging from 30 to 555 nM [1]. In fragment-based screening, the closely related 5-methyl-4-phenyl-1H-pyrazole (MW 158.20) was identified as a protein kinase B (PKB/Akt) inhibitor with an IC₅₀ of 80 μM, subsequently optimized to highly potent analogues through fragment growing [2]. The target compound's N-hydroxyethyl handle provides a synthetic exit vector for analogous fragment elaboration strategies not possible with the bare 4-phenylpyrazole scaffold, which lacks this functionalization point.

Kinase inhibition Fragment-based drug discovery TGF-beta signaling

Boiling Point Differentiation: Thermal Processing Window vs. Unsubstituted Analog

The target compound has a predicted boiling point of 376.3 ± 35.0 °C at atmospheric pressure , which is approximately 247 °C higher than that of the unsubstituted 2-(1H-pyrazol-1-yl)ethanol (129–131 °C at 28 Torr) . This substantial difference, attributable to the additional phenyl ring increasing molecular weight and intermolecular interactions, provides a wider thermal processing window for reactions requiring elevated temperatures and alters distillation-based purification strategies. The higher boiling point also reduces volatility-related losses during long-term storage and handling compared to the more volatile unsubstituted analog.

Thermal stability Process chemistry Purification

Coordination Chemistry Utility: N-Hydroxyethylpyrazole as a Bidentate Ligand Scaffold

N-Hydroxyethylpyrazole derivatives bearing phenyl substitution have been systematically investigated as N,O-hybrid bidentate ligands for transition metal coordination [1]. A PhD thesis (UAB, 2022) classified N-hydroxyethylpyrazoles, including phenyl-substituted variants, as one of three key ligand families for constructing coordination compounds, with the hydroxyethyl oxygen and pyrazole N2 nitrogen serving as donor atoms [1]. In contrast, the bare 4-phenyl-1H-pyrazole lacks the hydroxyethyl oxygen donor and can only coordinate through the pyrazole nitrogen, limiting its coordination modes. The unsubstituted 2-(1H-pyrazol-1-yl)ethanol can act as an N,O-ligand but lacks the 4-phenyl substituent that modulates steric and electronic properties at the metal center. Copper(II) complexes of structurally related 3,5-disubstituted N-hydroxyethylpyrazoles have been crystallographically characterized, demonstrating diverse coordination geometries including unexpected C–N bond cleavage reactivity [2].

Coordination chemistry Ligand design Metal complexes

Optimal Application Scenarios for 2-(4-Phenyl-1H-pyrazol-1-yl)ethan-1-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Pre-Functionalized 4-Phenylpyrazole Scaffold for Kinase Inhibitor Elaboration

The 4-phenylpyrazole core is a validated fragment hit for protein kinase B (PKB/Akt) inhibition (IC₅₀ 80 μM for the 5-methyl analog) [1], and 4-phenyl substituted pyrazoles more broadly inhibit TGF-β receptor I kinase with IC₅₀ values as low as 30 nM [2]. The target compound uniquely delivers this pharmacophore with an N-hydroxyethyl handle pre-installed, enabling direct etherification, esterification, or oxidation to access diverse analogue libraries without the need for a separate N-alkylation step. This saves 1–2 synthetic steps compared to starting from 4-phenyl-1H-pyrazole, which requires deprotonation and alkylation with a protected ethylene oxide equivalent to achieve the same intermediate. The intermediate LogP of 1.54 positions derivatives favorably within drug-like chemical space.

Coordination Chemistry: N,O-Bidentate Ligand with Tunable 4-Aryl Substituent for Transition Metal Complexes

N-Hydroxyethylpyrazole ligands constitute a recognized family for constructing coordination compounds with transition metals including Cu(II), Zn(II), Co(II), and Pd(II) [3][4]. The target compound provides an N,O-chelating motif (pyrazole N2 + hydroxyethyl O) that is absent in 4-phenyl-1H-pyrazole (N-only donor) and sterically/electronically distinct from the unsubstituted 2-(1H-pyrazol-1-yl)ethanol. Crystallographically characterized Cu(II) complexes of analogous ligands exhibit structural diversity including C–N bond cleavage reactivity, suggesting applications in catalysis and metallosupramolecular chemistry [4].

Medicinal Chemistry Building Block: Hydroxyethyl Handle for Prodrug Design and Solubility Optimization

The primary alcohol functionality enables conversion to phosphate ester prodrugs, sulfonate leaving groups for nucleophilic displacement, or PEGylated conjugates for solubility enhancement. This derivatization capacity is not available from 4-phenyl-1H-pyrazole, which lacks the hydroxyethyl group and would require a separate N-functionalization step. The target compound's LogP of 1.54 already resides within the optimal range for oral bioavailability, and the alcohol group can be oxidized to the carboxylic acid (predicted LogP ~1.0 for the acid form) to further modulate hydrophilicity while retaining the 4-phenylpyrazole core.

Agrochemical Intermediate: Phenylpyrazole Scaffold with Functionalization Handle for Insecticide Development

Phenylpyrazoles represent a major insecticide class exemplified by fipronil, which acts as a GABA-gated chloride channel antagonist [5]. The target compound provides the 4-phenylpyrazole core with a hydroxyethyl group at N1 that can be further elaborated to carboxamide, ester, or ether derivatives for SAR exploration. The higher boiling point (376 °C predicted) compared to simpler pyrazole building blocks also provides a broader thermal window for agrochemical formulation processes requiring elevated temperatures.

Quote Request

Request a Quote for 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.